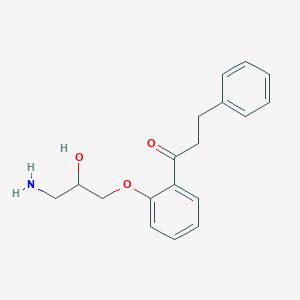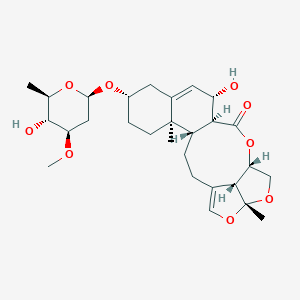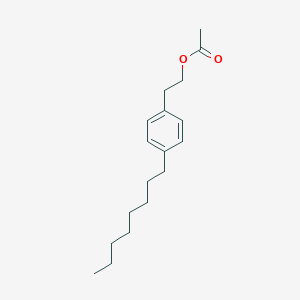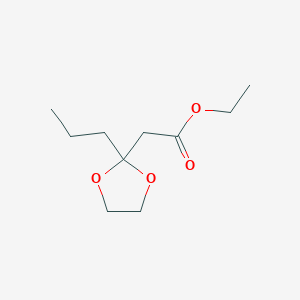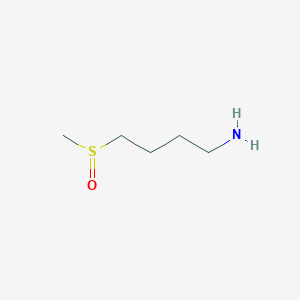
4-(Methylsulfinyl)-1-butylamine
Overview
Description
4-(Methylsulfinyl)-1-butylamine is a synthetic precursor of sulforaphane . It is also known as methylsulfonylmethane (MSM), an organosulfur compound with the formula (CH3)2SO2 . This colorless solid features the sulfonyl functional group and is the simplest of the sulfones .
Synthesis Analysis
The synthesis of 4-(Methylsulfinyl)-1-butylamine involves several steps. The authors started from 1,4-dibromobutane and potassium phthalimide to form 1-bromo-4-N-phthalimido)butane. Next, compound 59 was converted into N-(4-methylsulfanyl-butyl)phthalimide in the reaction with sodium methyl mercaptide .Molecular Structure Analysis
The molecular structure of 4-(Methylsulfinyl)-1-butylamine is similar to that of sulforaphane . It is a sulfoxide and an isothiocyanate .Chemical Reactions Analysis
The chemical reactions involving 4-(Methylsulfinyl)-1-butylamine are complex. For example, the methanol-to-olefins (MTO) reaction is one of the most important reactions in C1 chemistry, which provides a chance for producing basic petrochemicals from nonoil resources such as coal and natural gas .Scientific Research Applications
Role in Glucosinolate and Glucoraphanin Accumulation in Broccoli
4-(Methylsulfinyl)-1-butylamine plays a significant role in the accumulation of glucosinolates (GSLs) and glucoraphanin in broccoli . Exogenous selenium treatment promotes the overaccumulation of GSLs and 4-(Methylsulfinyl)-1-butylamine content in broccoli by activating the transcript levels of genes involved in sulfur absorption, GSLs biosynthesis, and translocation pathways .
Anticancer Properties
4-(Methylsulfinyl)-1-butylamine, also known as sulforaphane, has been particularly studied in nutritional science for its anticancer properties . It possesses anticancer activity at all stages of the carcinogenesis process .
Antibacterial Activity
Sulforaphane, a derivative of 4-(Methylsulfinyl)-1-butylamine, shows antibacterial activity . This makes it a potential candidate for further research in the field of antibacterial drug development .
Role in Organic Synthesis
4-(Methylsulfinyl)-1-butylamine can be synthesized using various coupling reagents . This makes it a valuable compound in the field of organic synthesis .
Understanding Electronic Structure and Thermal Stability
Role in Selenium Treatment
4-(Methylsulfinyl)-1-butylamine plays a significant role in selenium treatment . The treatment promotes the accumulation of total sulfur and total selenium contents in broccoli .
Mechanism of Action
Target of Action
Sfn is known to activate the nrf2 pathway , a key regulator of oxidative stress and inflammation in cells .
Mode of Action
SFN interacts with its targets primarily through the activation of the Nrf2 pathway . This pathway plays a crucial role in cellular defense against oxidative stress and inflammation . By activating Nrf2, SFN enhances the cellular capacity to counteract harmful effects of oxidative stress and inflammation, thereby contributing to cellular health and longevity .
Biochemical Pathways
The Nrf2 pathway is the primary biochemical pathway affected by SFN . Activation of this pathway leads to the transcription of various antioxidant and detoxification genes, providing protection against oxidative stress and inflammation . The downstream effects include enhanced cellular defense mechanisms and improved cellular health .
Result of Action
The activation of the Nrf2 pathway by SFN results in a range of molecular and cellular effects. These include the transcription of antioxidant and detoxification genes, enhanced cellular defense mechanisms, and improved cellular health . These effects contribute to the potential health benefits of SFN, particularly in disease prevention and treatment .
Future Directions
properties
IUPAC Name |
4-methylsulfinylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-8(7)5-3-2-4-6/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCFKLOPJSLMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfinyl)-1-butylamine | |
CAS RN |
187587-70-8 | |
| Record name | 4-methanesulfinylbutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



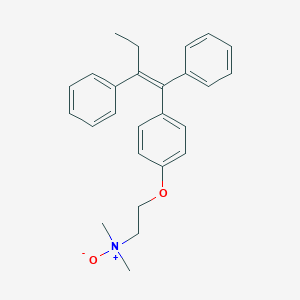
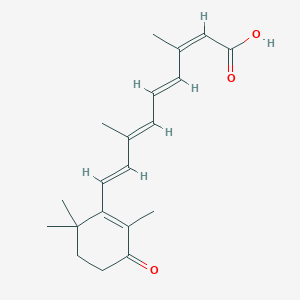

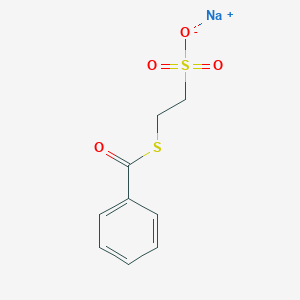
![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)
![Bis[(2R)-oxirane-2-yl]methane](/img/structure/B19497.png)

